molecular formula C18H20N2O3 B2863384 N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide CAS No. 425418-45-7

N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide

Cat. No.: B2863384
CAS No.: 425418-45-7
M. Wt: 312.369
InChI Key: SJWQJWCYBYQBQL-UHFFFAOYSA-N
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Description

“4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate” was obtained in a good yield by the reaction of 2-methylcinnamic acid, 4-methoxyphenethyl alcohol, 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine, and triethylamine at room temperature for 40 minutes .


Synthesis Analysis

The synthesis of this compound generally involves reactions with thionyl chloride, which is one of the chemicals included in the chemical weapon convention (CWC) list . The synthesis of esters can also be carried out using 1,1′-carbonyldiimidazole (CDI) as a coupling agent .


Molecular Structure Analysis

The structure of “4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate” was established by FTIR, NMR, and the high resolution of mass spectroscopies .


Chemical Reactions Analysis

The reaction involved in the synthesis of this compound is an esterification reaction, which is a common type of organic reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .

Scientific Research Applications

Synthesis and Molecular Structure

N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide and related compounds have been extensively studied for their synthesis, molecular structure, and spectroscopic analysis. These compounds are synthesized through various chemical reactions, with their molecular characteristics and structural parameters extensively analyzed to understand their chemical behavior. Studies involve the use of elemental analysis, infrared (IR), nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction techniques to characterize these compounds. Such analyses provide insights into the optimized molecular structure, harmonic vibrational frequencies, and chemical shifts, contributing significantly to the field of synthetic chemistry and material science (Şahin, Kantar, Şaşmaz, & Büyükgüngör, 2015).

Chemical Reactivity and Electrochemical Properties

Research also delves into the global chemical reactivity descriptors, molecular electrostatic potential maps, frontier molecular orbitals, and thermodynamic properties of these compounds. Studies explore the energetic behavior in various solvent media, enhancing our understanding of the compounds' reactivity and stability, which is crucial for their potential applications in chemical synthesis and material processing (Şahin et al., 2015).

Application in Lithium-ion Batteries

In the realm of energy storage, derivatives of this compound, such as metal oxalates, are explored for their application in lithium-ion batteries. Their synthesis and structural optimization aim to enhance the electrochemical properties of battery electrodes, thereby improving the capacity, stability, and life cycle of lithium-ion batteries. This research contributes to the development of high-performance energy storage materials (Deng et al., 2020).

Advanced Oxidation Processes

Further, studies investigate the role of oxalamide derivatives in advanced oxidation processes for environmental applications. The generation of reactive oxygen species, such as hydroxyl radicals, through the interaction of nitric oxide and superoxide radicals, is examined. This research is pivotal in developing novel strategies for water treatment and the degradation of organic pollutants, showcasing the environmental applications of these compounds (Hogg, Darley-Usmar, Wilson, & Moncada, 1992).

Mechanism of Action

Target of Action

The primary target of N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide, also known as N’-[2-(4-METHOXYPHENYL)ETHYL]-N-(2-METHYLPHENYL)ETHANEDIAMIDE, is α-glucosidase . α-glucosidase is an enzyme that breaks down complex carbohydrates into simple sugars, playing a crucial role in carbohydrate digestion.

Mode of Action

The compound interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates, thereby reducing the amount of glucose released into the bloodstream.

Result of Action

The molecular effect of the compound’s action is the inhibition of α-glucosidase, leading to a decrease in the breakdown of complex carbohydrates. On a cellular level, this results in reduced glucose absorption and lower postprandial blood glucose levels .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Future Directions

The future directions for this compound could involve further studies on its biological activities, such as its antifungal, antidiabetic, antituberculosis, antimalarial, antioxidant, antiprotozoal, anti-inflammatory, and antiproliferative activities . Further analogues could also be prepared for additional studies .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-5-3-4-6-16(13)20-18(22)17(21)19-12-11-14-7-9-15(23-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWQJWCYBYQBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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